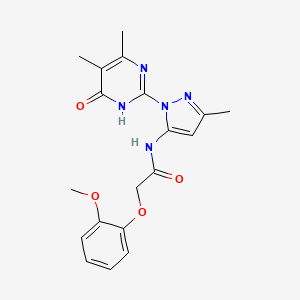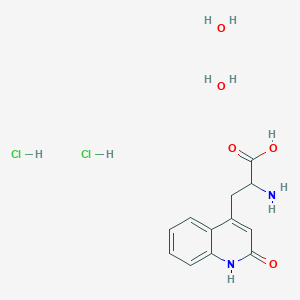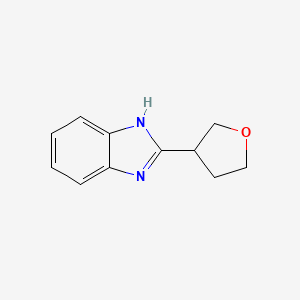![molecular formula C23H20N6O3 B2883625 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide CAS No. 1207027-79-9](/img/structure/B2883625.png)
2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds similar to 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide have been synthesized and characterized through various analytical techniques. These compounds have been evaluated for their biological activities, including antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety has shown potent inhibitory activity, highlighting the potential for further development as antimicrobial agents (Reddy et al., 2013).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial activities of antipyrine-based heterocycles incorporating structures similar to the query compound have been explored. These studies have revealed that some synthesized compounds possess both anticancer and antimicrobial activities, indicating their potential utility in developing new therapeutic agents (Riyadh et al., 2013).
Insecticidal Assessment
Research has also extended into the insecticidal potential of novel heterocycles incorporating similar moieties. These studies have focused on assessing the compounds' effectiveness against agricultural pests, such as the cotton leafworm, revealing that certain synthesized compounds possess significant insecticidal properties (Fadda et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrazole-1-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluidine to form 2-(4-methoxyphenyl)-3-(p-tolyl)-5-oxo-4,5-dihydropyrazole-1-carboxylic acid ethyl ester. The final compound is obtained by reacting this intermediate with 3-amino-5-methylpyrazole and triethylorthoformate in the presence of acetic anhydride to form 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "p-toluidine", "3-amino-5-methylpyrazole", "triethylorthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 3-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrazole-1-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with p-toluidine in ethanol to form 2-(4-methoxyphenyl)-3-(p-tolyl)-5-oxo-4,5-dihydropyrazole-1-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 3-amino-5-methylpyrazole and triethylorthoformate in the presence of acetic anhydride to form 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide." ] } | |
CAS RN |
1207027-79-9 |
Molecular Formula |
C23H20N6O3 |
Molecular Weight |
428.452 |
IUPAC Name |
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N6O3/c1-15-3-7-17(8-4-15)24-21(30)14-29-23(31)27-11-12-28-20(22(27)26-29)13-19(25-28)16-5-9-18(32-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,30) |
InChI Key |
AOGYHNRNPYVAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
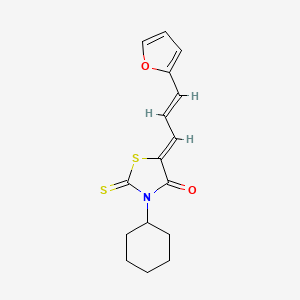
![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)
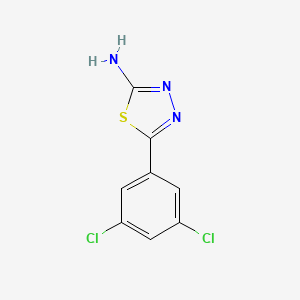
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
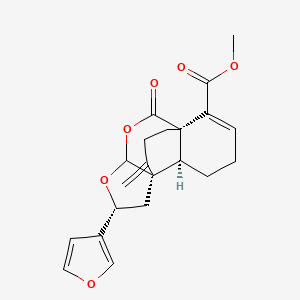
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)

